molecular formula C18H18ClNO4 B2437727 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid CAS No. 329929-05-7

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid

Cat. No. B2437727
CAS RN: 329929-05-7
M. Wt: 347.8
InChI Key: ZWZVZHFZJWPMDD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid (4-CPMA) is an organic compound that has been studied for its potential applications in scientific research. 4-CPMA is a synthetic molecule composed of a carboxylic acid group, an amine group, a phenyl group, and a chlorophenyl group. Its structure is similar to that of other organic compounds such as oxazoles, indoles, and quinolines. 4-CPMA has been found to possess a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral properties. In addition, it has been investigated for its potential use as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other biomolecules.

Scientific Research Applications

Molecular Docking and Vibrational Studies

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid and its derivatives have been studied extensively in molecular docking and vibrational studies. Research has shown that these compounds exhibit significant noncovalent interactions, like hydrogen bonding and Van der Waals interactions, which contribute to their stability and potential biological activity. These characteristics make them good candidates for nonlinear optical materials and possible pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Corrosion Inhibition

The derivatives of 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid, particularly α-aminophosphonates, have demonstrated effectiveness as corrosion inhibitors. This research indicates their potential use in industrial applications, especially in inhibiting mild steel corrosion in acidic environments (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).

Photocyclization Potential

Studies on the crystal structures of compounds related to 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid have provided insights into their conformational properties and the possibilities of Yang photocyclization. These findings are important for understanding the photochemical properties of these compounds (Bąkowicz & Turowska-Tyrk, 2010).

Enzyme Inhibition for Neuroprotective Agents

Certain derivatives of 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, suggesting their potential use as neuroprotective agents. These compounds could be relevant in the development of treatments for neurological disorders (Drysdale, Hind, Jansen, & Reinhard, 2000).

Reaction Mechanisms and Synthesis

Further research has explored the reaction mechanisms and synthesis of related 4-oxobutanoic acids, shedding light on the chemical behavior and potential synthetic pathways for these compounds (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).

Antimicrobial Applications

Some derivatives of 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid have shown promise as antimicrobial agents, offering potential applications in medical and pharmaceutical fields (Sah, Bidawat, Seth, & Gharu, 2014).

Optical Properties for Alzheimer's Diagnosis

A particular derivative of 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid has been developed as a fluorescent probe for β-amyloids, suggesting its potential use in Alzheimer's disease diagnosis (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).

properties

IUPAC Name

4-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-24-15-8-2-12(3-9-15)11-20-16(18(22)23)10-17(21)13-4-6-14(19)7-5-13/h2-9,16,20H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZVZHFZJWPMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid

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